

Application Notes and Protocols: PBR28 in Longitudinal Studies of Neurodegeneration

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Compound of Interest

Compound Name: PBR28

Cat. No.: B1147674

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Audience: Researchers, scientists, and drug development professionals.

Introduction: [¹¹C]PBR28 is a second-generation positron emission tomography (PET) radioligand that targets the 18 kDa translocator protein (TSPO).[1] TSPO is located on the outer mitochondrial membrane and is upregulated in activated microglia and reactive astrocytes, making it a key biomarker for neuroinflammation.[2] In the context of neurodegenerative diseases, longitudinal studies using [¹¹C]PBR28 PET allow for the in vivo tracking of neuroinflammatory processes over time, offering insights into disease progression and the potential response to therapeutic interventions.[2][3]

A critical consideration in studies using PBR28 is the influence of a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] Individuals who are LABs have markedly reduced PBR28 binding, and are therefore often excluded from imaging studies as the signal cannot be reliably quantified.[1][4] Consequently, genotyping subjects prior to PET imaging is a mandatory step.

Applications in Neurodegenerative Diseases

Alzheimer's Disease (AD)

Longitudinal [¹¹C]PBR28 PET studies have provided significant evidence that neuroinflammation is not merely a late-stage consequence but an active process that progresses with the disease. The first longitudinal study of [¹¹C]PBR28 in AD demonstrated

that TSPO binding increases over time in amyloid-positive patients compared to healthy controls.[2] This increase was particularly notable in temporo-parietal regions and correlated with cognitive decline and cortical volume loss.[2][3] The annual rate of TSPO increase was found to be approximately five times higher in patients who showed clinical progression compared to those who remained stable.[2][3] These findings suggest that neuroinflammation is closely linked to the neurodegenerative cascade and clinical worsening in AD.[2]

Parkinson's Disease (PD)

The role of neuroinflammation in PD is an active area of investigation, though [11C]PBR28 PET findings have been less consistent than in AD. Some studies have not found a significant overall increase in cerebral TSPO binding in PD patients compared to healthy controls.[5] However, other research indicates that while the overall group differences may not be significant, there are important correlations between regional [11C]PBR28 binding and other biomarkers. For instance, increased tracer uptake in the basal ganglia and substantia nigra has been associated with higher levels of the neuroinflammatory marker YKL-40 in the cerebrospinal fluid (CSF).[6][7] Additionally, CSF levels of the microglial activation marker sTREM2 have been linked to more severe motor symptoms.[6] These findings suggest that neuroinflammation may play a role in a subset of PD patients or be more closely tied to specific aspects of the disease pathophysiology.[6][7]

Other Neurodegenerative Conditions

- **Chronic Stroke:** Studies in chronic stroke patients (1-3 years post-event) have revealed extensive neuroinflammation in non-infarcted brain regions, including those with direct and indirect connections to the lesion site.[8][9] This glial activation was found to co-localize with evidence of neurodegeneration, as measured by diffusion MRI.[8]
- **Amyotrophic Lateral Sclerosis (ALS):** [11C]PBR28 PET is used to investigate glial activation in individuals with ALS, Primary Lateral Sclerosis (PLS), and carriers of ALS-related genes to better understand the role of inflammation in motor neuron diseases.[10]
- **Frontotemporal Lobar Degeneration (FTLD):** Patients with FTLD show increased TSPO binding in cortical regions consistent with their clinical phenotype and findings from structural MRI and [18F]-FDG PET.[11]

Data Presentation

Table 1: Influence of TSPO Genotype (rs6971) on [11C]PBR28 Binding

Genotype Group	Binding Affinity	Implication for PET Studies
High-Affinity Binders (HABs)	High	Strong and quantifiable PET signal.[1]
Mixed-Affinity Binders (MABs)	Intermediate	Quantifiable PET signal, but lower than HABs.[1]

| Low-Affinity Binders (LABs) | Very Low / Negligible | Signal is too low to be reliably quantified; subjects are typically excluded from analysis.[1][4] |

Table 2: Longitudinal Changes in [11C]PBR28 Binding in Alzheimer's Disease (Based on a study with a median follow-up of 2.7 years)[2][3]

Brain Region	Annual % Increase in Patients	Annual % Increase in Controls
Inferior Parietal Lobule	3.9% - 6.3%	-0.5% - 1.0%
Precuneus	3.9% - 6.3%	-0.5% - 1.0%
Occipital Cortex	3.9% - 6.3%	-0.5% - 1.0%
Hippocampus	3.9% - 6.3%	-0.5% - 1.0%
Entorhinal Cortex	3.9% - 6.3%	-0.5% - 1.0%

| Middle & Inferior Temporal Cortex | 3.9% - 6.3% | -0.5% - 1.0% |

Experimental Protocols

Protocol 1: Subject Selection and Genotyping

- Inclusion/Exclusion Criteria: Define clinical and demographic criteria for patient and healthy control cohorts. Exclude subjects with contraindications for PET/MRI scans.[4]

- Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) approval.[8]
- Blood Sampling: Collect a whole blood sample for DNA extraction.
- Genotyping for rs6971: Use standard polymerase chain reaction (PCR) and sequencing techniques to determine the subject's TSPO genotype for the rs6971 polymorphism.
- Subject Classification: Classify subjects as HAB, MAB, or LAB. For quantitative analysis, typically only HAB and MAB subjects are included. LAB subjects are excluded due to the low tracer affinity.[1][4]

Protocol 2: [11C]PBR28 PET Imaging Acquisition

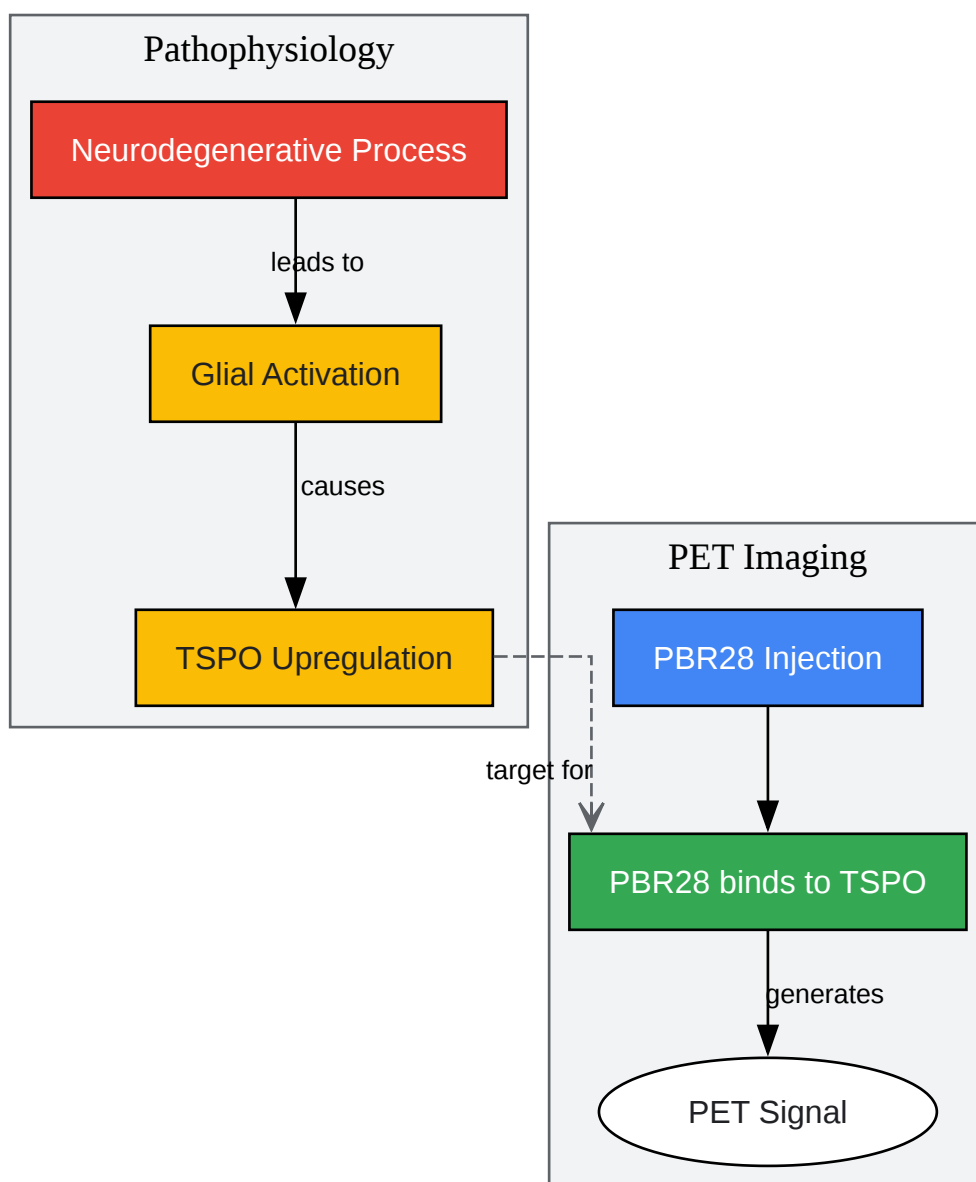
- Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan. An intravenous (IV) catheter is placed for tracer injection and an arterial line is often placed for blood sampling.[10]
- Tracer Injection: Administer a bolus injection of [11C]PBR28 intravenously.
- Dynamic PET Scan: Begin a dynamic PET scan of the brain immediately following tracer injection. The typical scan duration is 90 minutes.[10] The scan is acquired in list mode and reconstructed into a series of time frames.
- Arterial Blood Sampling: If full kinetic modeling is planned, collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which is necessary to generate an arterial input function (AIF).
- Anatomical Imaging: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and definition of regions of interest (ROIs). This is often performed on an integrated PET/MRI scanner.[8]

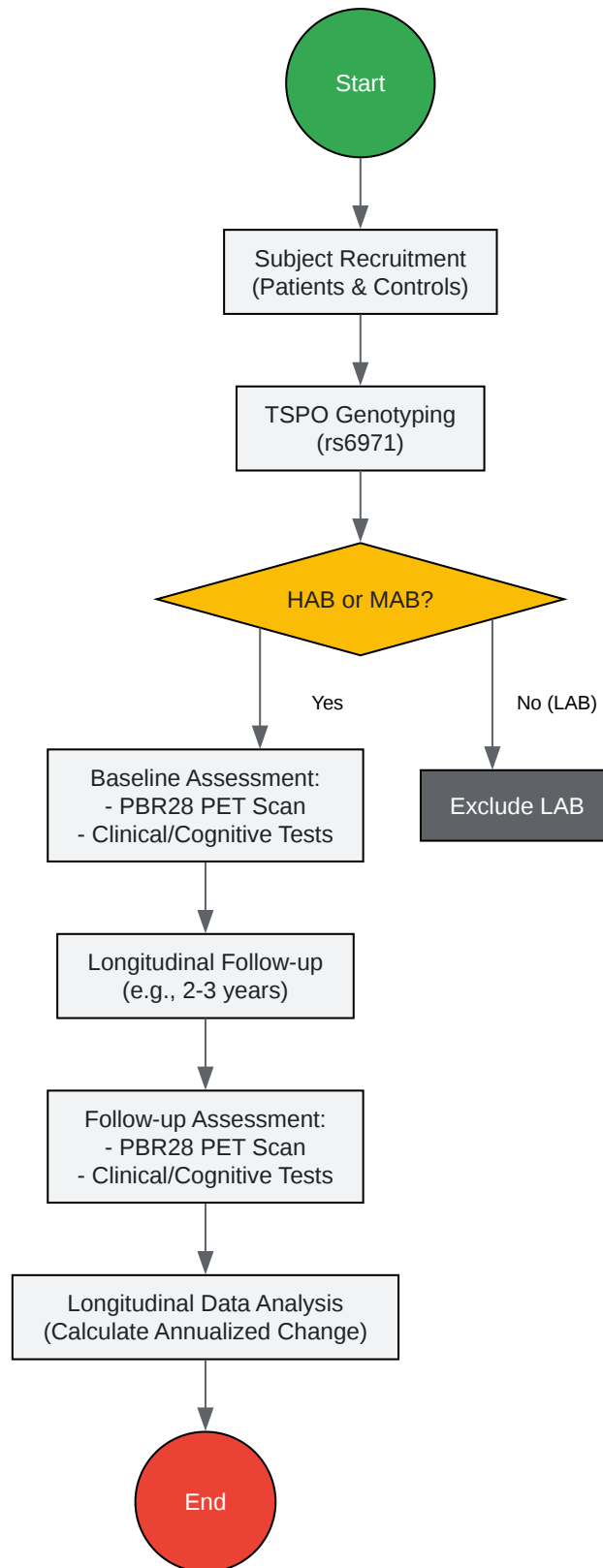
Protocol 3: PBR28 PET Data Analysis

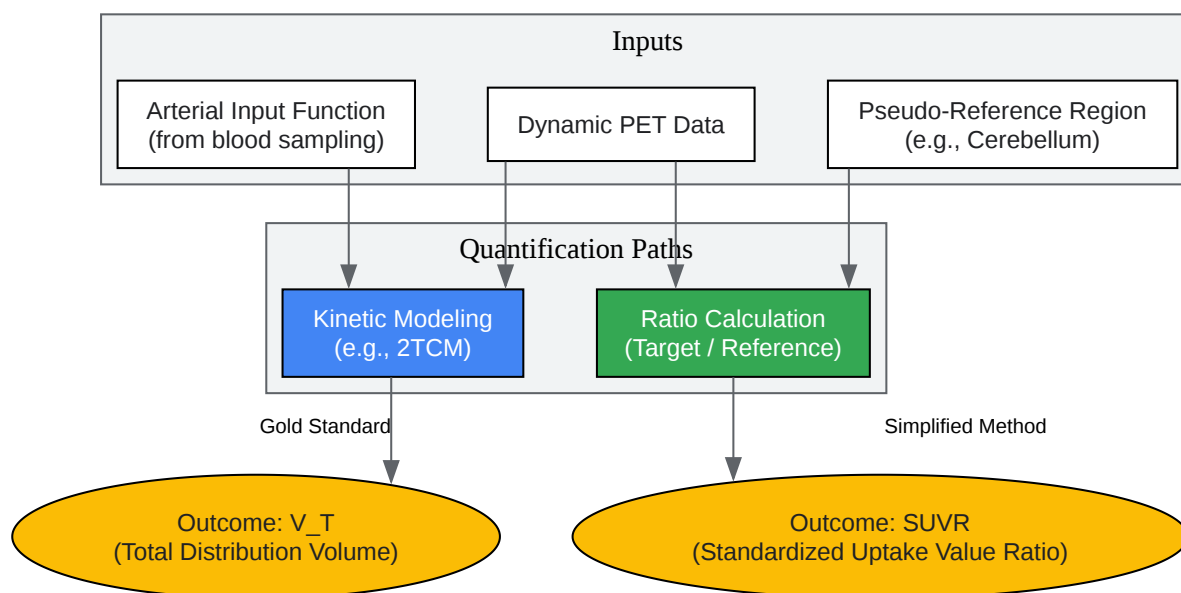
- Image Pre-processing: Correct PET images for head motion. Co-register the dynamic PET frames to the subject's T1-weighted MRI.

- Region of Interest (ROI) Definition: Automatically or manually delineate ROIs on the co-registered MRI for various brain structures (e.g., temporal lobe, parietal lobe, thalamus, cerebellum).
- Quantification Methodologies:
 - Kinetic Modeling (Gold Standard): Use the AIF from arterial blood samples and the time-activity curves (TACs) from the PET ROIs to fit a kinetic model, typically a two-tissue compartment model (2TCM). The primary outcome measure is the total distribution volume (V_T), which reflects the total concentration of the tracer in a region in equilibrium. [\[5\]\[6\]](#)
 - Parametric Mapping: Generate voxel-wise maps of V_T using methods like spectral analysis to visualize the spatial distribution of neuroinflammation on an individual basis. [\[12\]](#)
 - Standardized Uptake Value Ratio (SUVR): As a simplified alternative when arterial sampling is not feasible, calculate the SUVR. This involves dividing the tracer uptake in a target ROI by the uptake in a pseudo-reference region (e.g., cerebellum) at a specific time window (e.g., 60-90 minutes post-injection). [\[2\]](#)
- Partial Volume Correction (PVC): Apply PVC to account for the partial volume effect, especially in brain regions affected by atrophy, to obtain more accurate quantification of tracer binding.
- Longitudinal Analysis: For longitudinal studies, calculate the annualized rate of change in V_T or SUVR for each ROI. Compare these rates between patient and control groups using appropriate statistical models (e.g., mixed-effects models).

Visualizations







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